2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a heterocyclic compound featuring a benzopyrimidothiazine core fused with a pyrimidine ring and substituted with an ethyl group at position 4. The 5,5-dioxido (sulfone) moiety enhances the molecule’s polarity and stability, while the thioether-linked acetamide group connects to a 2-(trifluoromethyl)phenyl substituent. This trifluoromethyl group is known for its electron-withdrawing properties, which can improve metabolic stability and binding affinity to hydrophobic pockets in biological targets .
Its design aligns with trends in developing hybrid heterocycles to optimize pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O3S2/c1-2-28-16-10-6-3-7-13(16)19-17(33(28,30)31)11-25-20(27-19)32-12-18(29)26-15-9-5-4-8-14(15)21(22,23)24/h3-11H,2,12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELSTLXNHHUKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps. The starting materials include ethyl-substituted pyrimidine and benzothiazine derivatives. The key steps in the synthesis involve:
Formation of the pyrimidine ring: This is achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzothiazine moiety: This step involves the reaction of the pyrimidine derivative with a benzothiazine precursor under specific conditions.
Thioether formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield different thioether derivatives.
Scientific Research Applications
2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe to study specific biological pathways or as a tool in molecular biology experiments.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It may find applications in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Key Observations :
- Sulfone Group: Both the target compound and the pyrazolo-benzothiazine derivative () include a 5,5-dioxido group, which enhances solubility and oxidative stability compared to non-sulfonated analogs.
- Electron-Withdrawing Groups : The target’s trifluoromethyl group vs. the nitro group in compound 6d () may confer distinct electronic effects on binding interactions.
Comparison :
Key Findings :
- VEGFR-2 Inhibition : Compound 6d () demonstrated potent VEGFR-2 inhibition (IC₅₀ = 0.12 µM), attributed to its nitro and ureido groups enhancing hydrogen bonding. The target compound’s trifluoromethyl group may similarly improve hydrophobic interactions but lacks nitro-group-derived polar contacts.
- Metabolic Stability : The trifluoromethyl group in the target compound likely enhances metabolic resistance compared to the nitro group in 6d, which is prone to reduction .
- Lipophilicity: The target’s higher predicted LogP (3.8 vs.
Biological Activity
The compound 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS Number: 1111408-76-4) is a complex organic molecule with potential pharmacological applications. Its unique structural features suggest significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound, supported by relevant research findings and data.
Structural Characteristics
The compound features a benzo[c]pyrimido[4,5-e][1,2]thiazin core, which is known for its diverse biological activities. The presence of a thioether group and an acetamide moiety further enhances its potential interactions with biological targets. The molecular formula is with a molecular weight of 444.5 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities. Here are some notable findings regarding the biological activity of this compound:
Antimicrobial Activity
Preliminary studies suggest that derivatives of thiazine compounds possess significant antimicrobial properties. For instance, compounds with similar thiazine cores have shown effectiveness against various bacterial strains. The thioether group in this compound may enhance its ability to penetrate bacterial membranes, increasing its antimicrobial efficacy.
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. Similar compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that This compound could be effective in targeting cancer cells. Research indicates that the mechanism may involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Case Studies and Research Findings
- Cell Viability Assays : In studies involving cell lines such as HeLa and MCF-7 (breast cancer), compounds similar to this one have shown IC50 values in the micromolar range, indicating significant cytotoxic effects.
- Mechanistic Studies : Investigations into the mechanism of action have revealed that these compounds may inhibit specific pathways involved in cell cycle regulation and apoptosis.
- Antioxidant Activity : Some derivatives have also been evaluated for their antioxidant properties, showing promising results in reducing oxidative stress markers in vitro.
Data Tables
Q & A
Q. What are the key structural features and functional groups influencing reactivity and biological activity?
The compound contains a benzo[c]pyrimido[4,5-e][1,2]thiazine core with sulfone groups (5,5-dioxido), an ethyl substituent at position 6, and a thioacetamide linker to a 2-(trifluoromethyl)phenyl group. These features confer stability, modulate lipophilicity, and enhance interactions with hydrophobic enzyme pockets. The trifluoromethyl group improves metabolic stability, while the thiazine sulfone contributes to electrophilic reactivity .
Q. What multi-step synthetic routes are used to synthesize this compound?
Synthesis typically involves:
- Step 1: Cyclization of a benzothiazine precursor with pyrimidine derivatives under reflux conditions (e.g., acetonitrile, 80°C, 12 hours).
- Step 2: Thiolation using Lawesson’s reagent or thiourea to introduce the thio group.
- Step 3: Acetamide coupling via nucleophilic substitution with 2-(trifluoromethyl)phenylamine in the presence of DCC (dicyclohexylcarbodiimide) . Critical intermediates include the sulfonated benzothiazine and the thiolated pyrimidine precursor.
Q. Which analytical techniques are essential for characterization?
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., ethyl group at C6, sulfone at C5).
- HPLC: Monitors purity (>95%) and identifies by-products (e.g., des-ethyl analogs).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₂₃H₂₀F₃N₄O₃S₂) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent Choice: Use polar aprotic solvents (e.g., DMF) for cyclization to enhance intermediate solubility.
- Catalysts: Add Lewis acids (e.g., ZnCl₂) during thiolation to accelerate reaction kinetics.
- Temperature Control: Maintain 60–70°C during acetamide coupling to prevent decomposition.
- In-line Monitoring: Employ FTIR or TLC to track reaction progress and terminate at >90% conversion .
Q. How should contradictions in biological activity data across models be resolved?
- Dose-Response Curves: Compare IC₅₀ values in cell-based vs. enzymatic assays to identify off-target effects.
- Metabolite Screening: Use LC-MS to verify compound stability in different biological matrices (e.g., liver microsomes).
- Structural Analog Testing: Evaluate ethyl vs. methyl derivatives to isolate substituent-specific effects .
Q. Which computational methods predict target interactions?
- Molecular Docking: Use AutoDock Vina to model binding to kinase domains (e.g., MAPK or EGFR).
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bonding patterns.
- QSAR Modeling: Correlate substituent electronegativity (e.g., trifluoromethyl) with inhibitory potency .
Q. How do substituent variations impact pharmacological profiles?
| Substituent | Biological Impact | Source |
|---|---|---|
| Ethyl (C6) | Enhances metabolic stability | |
| Trifluoromethyl (phenyl) | Increases target affinity by 3× | |
| Sulfone (C5) | Reduces off-target toxicity |
Methodological Notes
- Data Contradictions: Cross-validate HPLC and NMR results with orthogonal techniques (e.g., X-ray crystallography) when purity disputes arise .
- Stability Studies: Store the compound at −80°C in amber vials under argon to prevent thioacetamide oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
